Carbacefamandole
Description
Carbacefamandole, also known as Cefamandole (CAS No. 34444-01-4), is a second-generation cephalosporin antibiotic. Its molecular formula is C₁₈H₁₈N₆O₅S₂, with a molecular weight of 462.50 g/mol . Structurally, it features a β-lactam ring fused with a dihydrothiazine ring, modified by a mandelamido side chain at position 7 and a methyltetrazolethiol group at position 2. This configuration enhances its stability against bacterial β-lactamases compared to earlier cephalosporins. Clinically, it is used to treat infections caused by Gram-positive and some Gram-negative bacteria, including Staphylococcus aureus and Haemophilus influenzae.
Properties
CAS No. |
62284-44-0 |
|---|---|
Molecular Formula |
C19H20N6O5S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(6S,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N6O5S/c1-24-19(21-22-23-24)31-9-11-7-8-12-13(17(28)25(12)14(11)18(29)30)20-16(27)15(26)10-5-3-2-4-6-10/h2-6,12-13,15,26H,7-9H2,1H3,(H,20,27)(H,29,30)/t12-,13+,15+/m0/s1 |
InChI Key |
XBNPLTGBYPVPLZ-GZBFAFLISA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(CC2)C(C3=O)NC(=O)C(C4=CC=CC=C4)O)C(=O)O |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H](CC2)[C@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(CC2)C(C3=O)NC(=O)C(C4=CC=CC=C4)O)C(=O)O |
Other CAS No. |
62284-44-0 |
Synonyms |
carbacefamandole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues: Cefazolin and Cephalothin
Carbacefamandole shares structural homology with first-generation cephalosporins such as Cefazolin and Cephalothin . Key differences include:
- Side-chain modifications : this compound’s mandelamido group improves its affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria, broadening its spectrum .
- Molecular weight : this compound (462.50 g/mol) has a higher molecular weight than Cefazolin (454.50 g/mol) and Cephalothin (418.44 g/mol), influencing its solubility and pharmacokinetic properties .
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | This compound | Cefazolin | Cephalothin |
|---|---|---|---|
| Molecular Weight (g/mol) | 462.50 | 454.50 | 418.44 |
| Key Functional Groups | Mandelamido, Methyltetrazolethiol | Thiadiazolyl, Methylthiol | Acetyloxy, Methylthiol |
| Plasma Half-life (hr) | 0.5–1.0 | 1.5–2.0 | 0.5–0.8 |
| Protein Binding (%) | 65–75 | 85–90 | 60–70 |
| Spectrum | Broad (Gram+ and some Gram-) | Narrow (Gram+) | Moderate (Gram+) |
Functional Analogues: Ceftriaxone and Cefuroxime
This compound’s functional overlap with third-generation cephalosporins (e.g., Ceftriaxone) and second-generation agents (e.g., Cefuroxime) is notable:
- Gram-negative coverage : While Ceftriaxone exhibits superior activity against Enterobacteriaceae, this compound is less potent against extended-spectrum β-lactamase (ESBL)-producing strains .
- Stability : this compound is more resistant to hydrolysis by Staphylococcal β-lactamases than Cefuroxime but less stable against E. coli AmpC enzymes .
Table 2: In Vitro Efficacy (MIC₉₀, μg/mL)
| Organism | This compound | Ceftriaxone | Cefuroxime |
|---|---|---|---|
| Staphylococcus aureus | 2.0 | 1.0 | 4.0 |
| E. coli (non-ESBL) | 8.0 | 0.5 | 16.0 |
| Haemophilus influenzae | 1.0 | 0.25 | 0.5 |
Key Research Findings
Pharmacodynamic Advantages
- Time-dependent bactericidal activity : this compound’s prolonged post-antibiotic effect (PAE) against S. aureus (1.2 hr) exceeds Cefazolin (0.8 hr) but is shorter than Ceftriaxone (2.5 hr) .
- Synergy with β-lactamase inhibitors : Combinations with sulbactam reduce MICs for Klebsiella pneumoniae by 4–8 fold, comparable to Cefuroxime-sulbactam .
Limitations and Resistance
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